抗坏血酸甘油酯

描述

Glyceryl Ascorbate is a water-soluble form of vitamin C made by binding ascorbic acid with the humectant glycerine . This compound is considered more stable and offers formulary flexibility because it isn’t beholden to the same narrow pH range for efficacy compared to pure vitamin C (ascorbic acid) . It shares many of the same benefits as regular vitamin C, including being an antioxidant, improving skin tone, helping to fade hyperpigmentation and post-breakout marks, and supporting skin’s firmness .

Synthesis Analysis

The synthesis of Glyceryl Ascorbate involves the reaction of glycerol with ketone and aldehydes . The reaction leads to the formation of cyclic oxygenated compounds . There are three main routes of glycerol etherification: acid-catalysed reaction with olefins, like isobutene; acid-catalysed reaction with alcohols, which also includes the self-etherification of glycerol to yield dimers and trimers; and the reaction of glycerol alkoxides with alkyl halides or alkyl sulphates .Molecular Structure Analysis

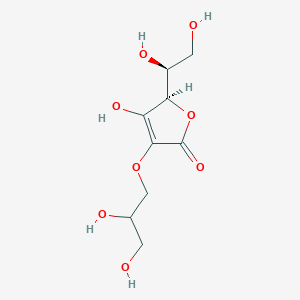

The molecular structure of Glyceryl Ascorbate is C9H14O8 . It is a derivative of ascorbate and glycerin .Chemical Reactions Analysis

Glycerol can be converted in ethers, acetals/ketals, esters and carbonate that find applications as fuel additives, special solvents and antioxidant, among others . The reaction of glycerol with ketone and aldehydes leads to the formation of cyclic oxygenated compounds .Physical And Chemical Properties Analysis

Glyceryl Ascorbate has a molecular weight of 250.203, a density of 1.7±0.1 g/cm3, a boiling point of 699.2±55.0 °C at 760 mmHg, and a melting point of 159 °C .科学研究应用

哺乳动物细胞中的辐射防护

Haskins 等人(2018 年)的一项研究探讨了包括抗坏血酸甘油酯在内的各种化学物质的辐射防护特性。他们发现,用这些化学物质预处理可以以浓度依赖的方式减少辐射引起的 Lambda DNA 损伤,表明抗坏血酸甘油酯和类似化合物充当自由基清除剂。这一特性使得它们在放射治疗或接触期间保护细胞免受损伤方面很有用 (Haskins 等人,2018 年)。

对硝酸盐耐受的影响

Axton 等人(2018 年)研究了抗坏血酸在预防硝酸甘油诱导的硝酸盐耐受中的作用。他们的代谢组学分析表明,抗坏血酸可以防止黄嘌呤氧化酶失活,黄嘌呤氧化酶是硝酸甘油代谢生物活化的关键酶,从而增加一氧化氮的产生并可能预防硝酸盐耐受。这表明抗坏血酸甘油酯在增强硝酸盐药物治疗效果中发挥作用 (Axton 等人,2018 年)。

抗癌特性

Lee(2009 年)回顾了抗坏血酸的抗癌潜力。抗坏血酸被认为对人类至关重要,并且其在癌症治疗中的潜力一直备受争议。这篇综述总结了使用抗坏血酸作为抗癌剂的证据和反对意见,深入了解了它在临床肿瘤学中的作用 (Lee,2009 年)。

农业应用

Bashor 和 Dalton(1999 年)的研究证明了抗坏血酸在大豆根瘤中的重要性。外源性施用抗坏血酸显著增加了固氮酶活性、根瘤血红蛋白含量和关键抗氧化酶的活性。这些发现表明,抗坏血酸甘油酯可用于增强豆科作物的固氮作用 (Bashor 和 Dalton,1999 年)。

抗坏血酸在植物代谢中的作用

Smirnoff(2000 年)讨论了抗坏血酸在植物生物学中的多方面作用。该研究重点介绍了抗坏血酸作为抗氧化剂的作用、其参与细胞分裂和生长以及其作为各种代谢过程中的辅因子的作用。这项研究强调了抗坏血酸甘油酯在农业和植物学研究中的潜力 (Smirnoff,2000 年)。

在透皮给药中的作用

Miyano 等人(2005 年)开发了用于透皮给药的糖微针,其中含有抗坏血酸-2-糖苷,证明了抗坏血酸甘油酯在增强通过皮肤给药方面的潜力。临床实验表明没有明显的皮肤问题,表明该方法的安全性和有效性 (Miyano 等人,2005 年)。

未来方向

Pharmacological ascorbate (i.e., intravenous infusions of vitamin C reaching 20 mM in plasma) is under active investigation as an adjuvant to standard of care anti-cancer treatments due to its dual redox roles as an antioxidant in normal tissues and as a prooxidant in malignant tissues . Furthermore, the success of pharmacological ascorbate as a radiosensitizer and a chemosensitizer in pre-clinical studies and early phase clinical trials suggests that it may also enhance the efficacy and expand the benefits of Immune checkpoint inhibitors (ICIs) .

属性

IUPAC Name |

(2R)-2-[(1S)-1,2-dihydroxyethyl]-4-(2,3-dihydroxypropoxy)-3-hydroxy-2H-furan-5-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H14O8/c10-1-4(12)3-16-8-6(14)7(5(13)2-11)17-9(8)15/h4-5,7,10-14H,1-3H2/t4?,5-,7+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KQWQJCDIYBPYNT-ACFLWUFDSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(COC1=C(C(OC1=O)C(CO)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C([C@@H]([C@@H]1C(=C(C(=O)O1)OCC(CO)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H14O8 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID101269599 | |

| Record name | 2-O-(2,3-Dihydroxypropyl)-L-ascorbic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101269599 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

250.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(2R)-2-[(1S)-1,2-dihydroxyethyl]-4-(2,3-dihydroxypropoxy)-3-hydroxy-2H-furan-5-one | |

CAS RN |

1120360-13-5 | |

| Record name | 2-O-(2,3-Dihydroxypropyl)-L-ascorbic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1120360-13-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-O-(2,3-Dihydroxypropyl)-L-ascorbic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101269599 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![4-{2-[4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy]ethyl}pyridine](/img/structure/B1456451.png)

![4-[5-(4-Methoxy-phenyl)-[1,3,4]oxadiazol-2-yl]-benzene-1,2-diamine](/img/structure/B1456453.png)

![N-{[4-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methyl}acetamide](/img/structure/B1456454.png)

![8-(2,2,2-Trifluoroethyl)-1,4-dioxa-8-azaspiro[4.5]decane](/img/structure/B1456455.png)

![6-chloro-5-hydroxy-2,2-dimethyl-4H-benzo[d][1,3]dioxin-4-one](/img/structure/B1456464.png)